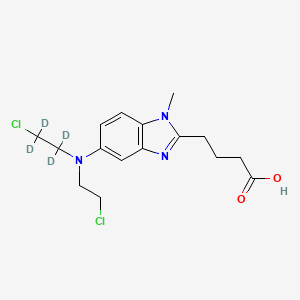
Bendamustine D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SDX-105 D4, also known as Bendamustine D4, is a deuterium-labeled version of Bendamustine. Bendamustine is a chemotherapeutic agent with alkylating and antimetabolite properties. It is used primarily in the treatment of hematological malignancies, such as non-Hodgkin’s lymphoma and chronic lymphocytic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SDX-105 D4 involves the incorporation of deuterium into the Bendamustine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include the formation of the benzimidazole ring, the attachment of the 2-chloroethylamine alkylating group, and the addition of the butyric acid side chain .
Industrial Production Methods
Industrial production of SDX-105 D4 follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
SDX-105 D4 undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, it forms covalent bonds with DNA, leading to DNA cross-linking and strand breaks.
Substitution: The 2-chloroethylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Alkylation: Typically involves the use of DNA as the substrate under physiological conditions.
Substitution: Common reagents include nucleophiles such as thiols and amines.
Major Products
The major products of these reactions are DNA adducts and cross-linked DNA strands, which lead to the cytotoxic effects observed in cancer cells .
Scientific Research Applications
SDX-105 D4 has a wide range of applications in scientific research:
Mechanism of Action
SDX-105 D4 exerts its effects primarily through the alkylation of DNA. This leads to the formation of DNA cross-links and strand breaks, which interfere with DNA replication and transcription. The compound induces cell death through mechanisms such as apoptosis and mitotic catastrophe . Key molecular targets include DNA itself and proteins involved in the DNA damage response, such as Polo-like kinase 1 (PLK-1) and Aurora A kinase (AurkA) .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in the treatment of hematological malignancies.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
SDX-105 D4 is unique due to its multi-faceted structure, which includes a benzimidazole ring, a 2-chloroethylamine alkylating group, and a butyric acid side chain. This structure contributes to its distinct mechanism of action and its ability to overcome resistance to other alkylating agents .
Properties
Molecular Formula |
C16H21Cl2N3O2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |
InChI |
InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,9D2 |
InChI Key |
YTKUWDBFDASYHO-BSFGQKQYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





